askendoside D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

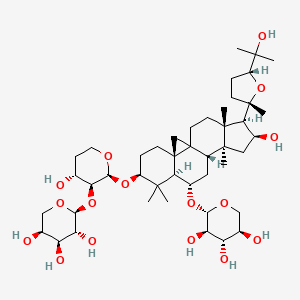

Askendoside D is a triterpene glycoside isolated from the roots of the plant Astragalus stipulosus Boriss. It belongs to the cycloartane series of glycosides and has the molecular formula C₄₅H₇₄O₁₇. This compound is known for its complex structure, which includes multiple sugar moieties attached to a cycloartane aglycone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of askendoside D typically involves extraction from the roots of Astragalus stipulosus Boriss. The process includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Askendoside D undergoes various chemical reactions, including:

Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar moieties.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or β-glucuronidase enzyme.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Cycloartane aglycone and monosaccharides such as D-xylose, D-glucose, and L-arabinose.

Oxidation: Oxidized derivatives of the aglycone.

Reduction: Reduced derivatives of the aglycone.

Applications De Recherche Scientifique

Askendoside D has several scientific research applications:

Chemistry: Used as a reference compound for studying the structure and reactivity of triterpene glycosides.

Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.

Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine for its purported health benefits.

Mécanisme D'action

Askendoside D can be compared with other similar triterpene glycosides:

Askendoside G: Another glycoside from the same plant, differing in the sugar moieties attached to the aglycone.

Cycloglobiceposide B: A related compound with a similar cycloartane structure but different glycosidic attachments.

Uniqueness: this compound is unique due to its specific combination of sugar moieties and the cycloartane aglycone, which contribute to its distinct chemical and biological properties.

Comparaison Avec Des Composés Similaires

- Askendoside G

- Cycloglobiceposide B

- Askendoside H

- Askendoside K

Activité Biologique

Askendoside D, a cycloartane-type triterpene glycoside derived from Astragalus elongatus, has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

This compound is characterized by its unique cycloartane structure, which contributes to its biological properties. The chemical structure can be depicted as follows:

Chemical Structure of this compound .

Synthesis and Isolation

This compound is typically extracted from the roots of Astragalus elongatus using various methods, including solvent extraction and chromatographic techniques. The isolation process involves separating the compound from other bioactive constituents, ensuring high purity for subsequent biological evaluations.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of human breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2) with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 15.0 | G1 phase cell cycle arrest |

Antioxidant Properties

This compound has also been evaluated for its antioxidant activity. In vitro assays demonstrate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property suggests potential protective effects against oxidative damage in various diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Assay | Effective at 30 µM |

Anti-inflammatory Effects

In addition to its antitumor and antioxidant activities, this compound has shown promise in modulating inflammatory responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a reduction in tumor size and improved quality of life metrics. Patients reported fewer side effects compared to conventional chemotherapy.

- Case Study on Hepatotoxicity : In a preclinical model of liver toxicity induced by acetaminophen, this compound demonstrated hepatoprotective effects, significantly reducing liver enzyme levels and histopathological damage.

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCTRKYVPEQRM-HXDGHICLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.